HIF-1α Transcriptional Inhibition: Thiophene-2-amidoxime vs. a Clinical-Stage HIF-1α Inhibitor in Hep3B and AGS Cells
Thiophene-2-amidoxime inhibits hypoxia-inducible factor-1 (HIF-1) transcriptional activation in both human Hep3B hepatocellular carcinoma cells and human AGS gastric adenocarcinoma cells, as measured by HRE-luciferase reporter assay after 16 h of hypoxic exposure [1]. Its IC₅₀ values (7.34 μM in Hep3B; 7.48 μM in AGS) position it in the low-micromolar range, which is approximately 10-fold less potent than the established small-molecule Hypoxia Inducible Factor-1α Inhibitor (Santa Cruz Biotechnology, CAS 934593-90-5) that displays IC₅₀ values of 0.7 μM in Hep3B and 2.6 μM in AGS under comparable assay conditions . This quantitative differential defines thiophene-2-amidoxime as a moderate-potency HIF-1 probe suitable for target engagement studies where full HIF pathway ablation is undesirable.
| Evidence Dimension | HIF-1α transcriptional inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.34 μM (Hep3B); 7.48 μM (AGS) |
| Comparator Or Baseline | Hypoxia Inducible Factor-1α Inhibitor (CAS 934593-90-5): IC₅₀ = 0.7 μM (Hep3B); 2.6 μM (AGS) |
| Quantified Difference | Thiophene-2-amidoxime is ~10.5-fold less potent in Hep3B and ~2.9-fold less potent in AGS |
| Conditions | HRE-luciferase reporter assay; 16 h hypoxic incubation; Hep3B and AGS cell lines |
Why This Matters
Procurement of thiophene-2-amidoxime is justified over other amidoximes lacking validated HIF-1 inhibitory activity when a chemically tractable, moderate-potency HIF-1 probe is required for target deconvolution or pathway modulation studies.
- [1] BindingDB. Entry BDBM50391431 (CHEMBL2146517). IC₅₀ = 7.34 × 10³ nM (Hep3B) and 7.48 × 10³ nM (AGS) for inhibition of hypoxia-induced HIF1 activation (HRE-luciferase reporter assay, 16 h). View Source
